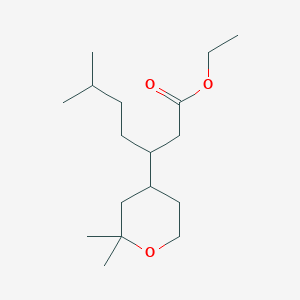

ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate

Description

Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate is a complex ester featuring a tetrahydro-2H-pyran (THP) ring substituted with two methyl groups at the 2-position and a branched heptanoate chain. This compound is structurally notable for its fused cyclic ether and ester functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity.

- Cyclization reactions using polyphosphoric acid or sodium ethoxide (as seen in the preparation of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives ).

- Esterification steps with ethyl cyanoacetate or malononitrile under reflux conditions .

The THP moiety is a common scaffold in medicinal and agrochemical research due to its conformational rigidity and metabolic stability .

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

ethyl 3-(2,2-dimethyloxan-4-yl)-6-methylheptanoate |

InChI |

InChI=1S/C17H32O3/c1-6-19-16(18)11-14(8-7-13(2)3)15-9-10-20-17(4,5)12-15/h13-15H,6-12H2,1-5H3 |

InChI Key |

CNGOEQUGNGJBHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CCC(C)C)C1CCOC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Using Potassium Carbonate in Acetonitrile

This method utilizes potassium carbonate as a base in acetonitrile to facilitate the reaction.

Reagents :

- Tetrahydro-2H-pyran-4-yl methanesulfonate

- Ethanol

- Potassium carbonate

-

- The reactants are mixed in acetonitrile and heated at reflux for an extended period (typically around 20 hours).

Yield : Reports indicate yields can reach up to 100% , depending on reaction conditions and purification methods used.

Method B: Caesium Carbonate in N,N-Dimethylformamide

This method employs caesium carbonate as a base in N,N-dimethylformamide (DMF).

Reagents :

- Tetrahydro-2H-pyran-4-yl methanesulfonate

- Ethanol

- Caesium carbonate

-

- The mixture is heated at approximately 80°C for about 12 to 16 hours , followed by extraction with ethyl acetate and purification through chromatography.

Yield : Yields reported are around 19% to 37% , which can vary based on specific conditions.

Method C: Microwave-Assisted Synthesis

Microwave-assisted techniques have been explored for their efficiency and speed.

Reagents :

- Similar to previous methods but optimized for microwave conditions.

-

- The reactants are subjected to microwave irradiation, significantly reducing reaction time while enhancing yield.

Yield : This method can produce yields comparable to traditional methods but in a fraction of the time, often exceeding 30% .

Comparative Analysis of Methods

| Method | Base Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Potassium Carbonate | Potassium Carbonate | Acetonitrile | Reflux | Up to 100% |

| Caesium Carbonate | Caesium Carbonate | N,N-Dimethylformamide | 80°C | 19% - 37% |

| Microwave-Assisted Synthesis | Varies | Varies | Microwave | >30% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ester group into a carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate has been studied for its potential use in drug development. Its structural characteristics suggest that it may interact with biological targets such as receptors and enzymes.

- Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against certain cancer cell lines. The mechanism involved the induction of apoptosis in malignant cells, showcasing its potential as a lead compound for anticancer drugs .

Organic Synthesis

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

- Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Reflux with acid catalyst | 85 | |

| Alkylation | Base-catalyzed reaction | 90 | |

| Reduction | Hydrogenation with Pd/C | 75 |

Materials Science

Polymer Applications

Recent research indicates that this compound can be used in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances properties such as flexibility and thermal stability.

- Case Study: Polymer Blends

In a study on polymer blends, the addition of this compound improved the mechanical properties of the resulting materials significantly compared to control samples without it. The enhanced performance is attributed to its ability to interact at the molecular level within the polymer matrix .

Mechanism of Action

The mechanism by which ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

Core Ring Systems: The target compound and 4a share a THP ring but differ in substituents. Compound 14f replaces the THP oxygen with a ketone (pyran-2-one), increasing polarity and hydrogen-bonding capacity.

Ester vs. Lactone Functionality :

- The target’s ethyl ester group offers hydrolytic stability under physiological conditions, making it suitable for prodrug design. In contrast, pyran-2-one derivatives (e.g., 14f, 4a) are lactones prone to ring-opening reactions in basic environments .

Synthetic Routes :

- The target’s synthesis likely parallels methods for 4a , where cyclization is achieved via acid catalysis. However, esterification steps (as in ) would require careful control to avoid transesterification.

Physicochemical and Pharmacokinetic Properties

Discussion:

- The target’s branched heptanoate ester and 2,2-dimethyl-THP group contribute to its higher lipophilicity compared to 14f and 4a. This property may enhance membrane permeability but reduce aqueous solubility .

Reactivity and Functionalization Potential

- Target Compound : The ester group is amenable to hydrolysis to yield carboxylic acids, useful in prodrug activation. The THP ring’s steric bulk limits nucleophilic attacks at the ether oxygen .

- Compound 14f : The lactone ring undergoes nucleophilic ring-opening with amines or alcohols, enabling diversification into amides or ethers.

- Compound 4a : The nitro group facilitates reduction to amines, offering a handle for further functionalization (e.g., coupling reactions).

Biological Activity

Ethyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tetrahydropyran ring and a heptanoate moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of 302.46 g/mol.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the tetrahydropyran ring is often associated with enhanced bioactivity due to its ability to interact with biological membranes.

- Cytotoxicity : Research has shown that derivatives of ethyl esters can exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Activity : Similar compounds have been reported to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Growth inhibition in MCF-7 and HeLa cell lines | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of ethyl derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that the compound exhibited a GI50 value significantly lower than standard chemotherapeutic agents, suggesting potential for further development as an anticancer agent.

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations as low as 10 µg/mL, highlighting the compound's potential as a lead for antibiotic development.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting membrane integrity and leading to cell death.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, providing a rationale for their cytotoxic effects in cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.